Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-
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Overview
Description
Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[b]thiophene ring fused with a benzothiazole moiety, along with chloro and methoxy substituents. The molecular formula of this compound is C16H10ClN2O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[b]thiophene-2-carboxamide: This can be achieved by reacting benzo[b]thiophene with a suitable carboxylating agent under controlled conditions.
Introduction of Benzothiazole Moiety: The benzothiazole group can be introduced through a nucleophilic substitution reaction, where the amide nitrogen of benzo[b]thiophene-2-carboxamide reacts with a benzothiazole derivative.
Chlorination and Methoxylation: The final steps involve the introduction of chloro and methoxy groups. Chlorination can be performed using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- involves its interaction with specific molecular targets. For instance, it has been shown to act as a STING (stimulator of interferon genes) agonist, which triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . This activation primes the innate immune response and exhibits antitumor efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Lacks the benzothiazole moiety and substituents.
N-Benzothiazolyl-3-chloro-6-methoxybenzo[b]thiophene: Similar structure but different substitution pattern.
Uniqueness
Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- is unique due to its specific combination of functional groups and its ability to act as a STING agonist. This makes it a valuable compound for research in immunotherapy and cancer treatment.
Properties
CAS No. |
342778-73-8 |
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Molecular Formula |
C17H11ClN2O2S2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O2S2/c1-22-9-6-7-10-13(8-9)23-15(14(10)18)16(21)20-17-19-11-4-2-3-5-12(11)24-17/h2-8H,1H3,(H,19,20,21) |
InChI Key |
BRKSMECSHNTCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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